7-Fluoroquinazoline

Übersicht

Beschreibung

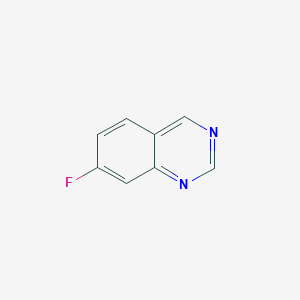

7-Fluoroquinazoline is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazolines are known for their wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinazoline typically involves the cyclocondensation of 2-aminobenzoic acid derivatives with appropriate reagents. One common method includes the reaction of 2-amino-4-fluorobenzoic acid with formamidine acetate in ethanol under reflux conditions for 24 hours. The product is then precipitated by adding water and filtered .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Chlorination

7-Fluoroquinazoline-2,4(1H,3H)-dione undergoes chlorination with phosphorus oxychloride (POCl₃) to produce 2,4-dichloro-7-fluoroquinazoline (6 ) in high purity :

Single-crystal X-ray diffraction confirmed 6 ’s structure .

Selective Reduction

Zn powder selectively reduces the C-4 chlorine in 6 to yield 2-chloro-7-fluoroquinazoline (7 ):

This reaction provides a pathway for introducing substituents at the C-2 position .

Kinetics and Mechanistic Insights

Studies on quinazoline derivatives (e.g., Aurora A kinase inhibitors) reveal:

-

Binding Interactions : The quinazoline scaffold occupies the hinge region of Aurora A kinase, forming halogen bonds with residues like Val 147 and Leu 263 .

-

Reaction Monitoring : LC-MS and NMR tracked intermediates during synthesis, confirming first-order kinetics for cyclization .

Key Analytical Data

| Technique | Application |

|---|---|

| MALDI-TOF MS | Molecular weight confirmation of films |

| X-ray Diffraction | Crystal structure determination of 6 |

| Flow Cytometry | Cell cycle arrest analysis (G1 phase) |

Reaction Optimization

Design of Experiments (DoE) methodologies identified critical factors for maximizing yields :

-

Temperature : Higher temperatures (50°C vs. 25°C) accelerated cyclization but increased impurity formation.

-

Residence Time : Extended reaction times improved conversion but required balancing with side reactions.

Yield Comparison Across Substrates

| Substrate | Product Yield (%) |

|---|---|

| 4-Fluoro (1a ) | 90 |

| 4-Chloro (1d ) | 95 |

| 4-Methyl (1e ) | 82 |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

7-Fluoroquinazoline is primarily investigated for its anticancer, antiviral, and antibacterial properties. It serves as a scaffold for synthesizing more complex compounds that exhibit enhanced biological activity.

- Anticancer Activity : Numerous studies have demonstrated the efficacy of this compound and its derivatives against various cancer cell lines. For example, one study reported that certain derivatives showed significant cytotoxicity against MCF-7 breast cancer cells, inducing apoptosis and cell cycle arrest at the G1 phase .

- Antiviral Properties : Research has indicated that derivatives of this compound can inhibit viral replication. For instance, compounds similar to this compound were identified as potent inhibitors of Chikungunya virus replication.

- Antibacterial Activity : The compound exhibits antimicrobial properties by inhibiting critical enzymes involved in bacterial metabolism. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

2. Biological Studies

In biological research, this compound is utilized to study enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules allows researchers to explore its mechanisms of action.

- Mechanism of Action : The compound functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in bacteria. This action leads to the stabilization of DNA strand breaks, resulting in bacterial cell death.

Anticancer Activity

A study evaluated the effects of this compound on MCF-7 cells, revealing an increase in late apoptosis from 0.68% in control cells to 0.81% in treated cells after 24 hours. This suggests its potential for developing targeted therapies for breast cancer.

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| This compound | 168.78 | MCF-7 | Induces apoptosis |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | 257.87 | T-24 | Cell cycle arrest |

| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines | Varies | Non-small cell lung cancer | Kinase inhibition |

Antiviral Efficacy

In antiviral screenings, derivatives similar to this compound were identified as effective inhibitors of viral protein levels in a dose-dependent manner against Chikungunya virus.

Synergistic Effects

Research has explored the combination of this compound with other therapeutic agents for enhanced efficacy against resistant cancer types. This highlights its potential role in combination therapies.

Wirkmechanismus

The mechanism of action of 7-Fluoroquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. This inhibition leads to the stabilization of DNA strand breaks, ultimately causing cell death. The compound’s ability to form stable complexes with these enzymes makes it a potent antibacterial agent .

Vergleich Mit ähnlichen Verbindungen

- 6-Fluoroquinazoline

- 8-Fluoroquinazoline

- 4-Chloro-7-fluoroquinazoline

Comparison: 7-Fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other fluorinated quinazolines. For example, 6-Fluoroquinazoline is effective in treating obesity and diabetes, while 8-Fluoroquinazoline exhibits activity against human cytomegalovirus. The position of the fluorine atom significantly influences the compound’s interaction with biological targets and its overall pharmacological profile .

Biologische Aktivität

7-Fluoroquinazoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antiviral properties. This article provides an overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The fluorine atom at the 7-position is significant as it can enhance the compound's pharmacological properties, including solubility and binding affinity to biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of fluoroquinazolines, including this compound.

In Vitro Studies

- Cell Line Testing : The cytotoxic effects of various fluoroquinazolines were evaluated against human cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). For instance, a derivative of this compound exhibited an IC50 value of 168.78 µM against MCF-7 cells, indicating moderate cytotoxicity .

- Mechanism of Action : The compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells. Flow cytometric analysis revealed that treatment with this compound led to an increase in G1 phase cells from 51.45% in control to 60.68% in treated cells .

- Molecular Docking Studies : Molecular docking simulations indicated that this compound could effectively bind to key targets involved in cancer progression, such as Aurora A kinase. The binding affinities were comparable to known inhibitors, suggesting a promising lead for further development .

Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 168.78 | G1 arrest, apoptosis |

| Other derivatives | T-24 | 257.87 | Cell cycle arrest |

Antiviral Activity

Recent studies have also explored the antiviral potential of fluoroquinazolines against COVID-19.

- Inhibition of SARS-CoV-2 Protease : A study demonstrated that a related fluoroquinazoline compound showed promising binding affinity to the main protease (Mpro) of SARS-CoV-2, with a calculated binding energy of -6.1 kcal/mol. This suggests that fluoroquinazoline derivatives may serve as potential inhibitors against COVID-19 .

- Comparison with Known Antivirals : The binding affinities of fluoroquinazolines were compared with established antiviral agents like remdesivir, showing competitive binding profiles that warrant further investigation into their therapeutic potential .

Case Study 1: Fluorinated Quinazolinones

A series of fluorinated quinazolinone derivatives were synthesized and tested for their anticancer activity. Among them, compounds with multiple fluorine substitutions demonstrated enhanced cytotoxicity and selectivity towards cancer cell lines compared to non-cancerous cells .

Case Study 2: Molecular Modeling for Alzheimer’s Disease

In addition to anticancer properties, some studies have indicated that fluoroquinazolines may inhibit acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. Molecular docking studies showed favorable interactions between fluoroquinazolines and AChE, suggesting their potential utility in neurodegenerative conditions .

Eigenschaften

IUPAC Name |

7-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQOPLHSWRJKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631303 | |

| Record name | 7-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-45-9 | |

| Record name | 7-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 2,4-Dichloro-7-fluoroquinazoline?

A2: 2,4-Dichloro-7-fluoroquinazoline (C8H3Cl2FN2) exhibits a planar molecular structure. [] In the crystalline state, adjacent molecules interact through π-π stacking between their quinazoline rings. [] The distance between the centroids of these rings is 3.8476 Å. []

Q2: How do different substituents on the quinazoline ring affect the outcome of reactions with guanidine carbonate?

A3: The position of fluorine atoms on the starting benzontrile significantly influences the reaction outcome with guanidine carbonate. [] For instance, 2,3,6-trifluorobenzonitriles react with guanidine carbonate to exclusively yield 2,4-diamino-5,6-difluoroquinazoline. [] Interestingly, 3-amino-2,6-difluorobenzonitrile under similar conditions yields 5-fluoro-2,4,8-triaminoquinazoline, showcasing the impact of substituent position on reaction regioselectivity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.